molecular formula C23H22FN5O3 B2756193 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-23-4

3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2756193
CAS No.: 872628-23-4
M. Wt: 435.459
InChI Key: HTCYBZKMBYCCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tetracyclic purine-dione derivative characterized by a fused pyrimidopurine core. Key structural features include:

  • A 4-fluorobenzyl group at position 3, which enhances lipophilicity and may influence receptor binding via halogen interactions.
  • A 2-methoxyphenyl substituent at position 9, contributing steric bulk and electronic effects (methoxy’s electron-donating properties).
  • A methyl group at position 1, which likely improves metabolic stability by blocking oxidation sites.

This compound belongs to a class of molecules explored for central nervous system (CNS) targets and enzyme modulation, as seen in structurally related analogs .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-10-16(24)11-9-15)28-13-5-12-27(22(28)25-20)17-6-3-4-7-18(17)32-2/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCYBZKMBYCCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.

    Attachment of the 2-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxid

Biological Activity

The compound 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel derivative within the purine family, known for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with adenosine receptors and monoamine oxidase (MAO) inhibition.

Chemical Structure and Properties

  • Molecular Formula : C23H22FN5O3
  • Molecular Weight : 435.46 g/mol
  • InChIKey : OHQAULGWYFUTJQ-UHFFFAOYSA-N

The structure includes a tetrahydropyrimidine ring fused to a purine base, which is crucial for its biological activity. The presence of fluorine and methoxy groups enhances its binding affinity to various biological targets.

Adenosine Receptor Interaction

Research indicates that compounds similar to this derivative exhibit significant activity as adenosine receptor antagonists. Specifically, they target the A1 and A2A subtypes of adenosine receptors:

  • A1 Receptor Affinity : Compounds in this class have shown varying affinities for A1 receptors. For example, derivatives with specific substitutions can achieve Ki values in the nanomolar range.
  • A2A Receptor Affinity : Similar trends are observed with A2A receptors, where modifications to the structure can enhance selectivity and potency.

Monoamine Oxidase Inhibition

The compound also demonstrates inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases:

  • IC50 Values : Certain derivatives have shown IC50 values around 106 nM for MAO-B inhibition, indicating potential therapeutic benefits in treating conditions like Parkinson's disease.

Structure-Activity Relationship (SAR)

A comprehensive study evaluated 64 novel derivatives of tetrahydropyrimidines to establish SAR. Key findings include:

  • Substituents at positions N1 and N3 significantly influence receptor binding affinities.
  • Compounds with bulky substituents at N8 showed enhanced selectivity for A2A receptors while maintaining A1 antagonism.

Comparative Data Table

Compound IDA1 Ki (nM)A2A Ki (nM)MAO-B IC50 (nM)Notes
9a249253508Dual antagonist
9b11694260Potent dual antagonist
20h149--Selective for A2A

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Research indicates that it may exhibit antiviral , anticancer , and antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with disease pathways.

  • Anticancer Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in tumor growth.
  • Antiviral Properties : Research has indicated that similar compounds in this class may interfere with viral replication processes, making them candidates for antiviral drug development.

The biological activities of 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are categorized into several key areas:

Activity Type Description
AnticancerInhibits cell growth in various cancer types
AntiviralPotential to disrupt viral replication
AntimicrobialEffective against certain bacterial strains

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

  • Synthesis of Derivatives : The compound can undergo various chemical transformations such as oxidation and substitution reactions to yield new compounds with potentially enhanced properties.

Material Science

Due to its unique chemical properties, this compound may also find applications in the development of advanced materials. The fluorinated groups can impart specific characteristics such as increased stability and hydrophobicity.

Case Studies

Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
  • Antiviral Research : Another investigation focused on the antiviral properties against influenza virus. The results showed that the compound inhibited viral replication by interfering with the viral life cycle.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidopurine-Dione Derivatives

Compound Name Substituents (Positions) Key Biological Activity/Findings Reference
9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 4-Fluorophenyl (C9), 2-methylbenzyl (C3), 1,7-dimethyl Not explicitly stated; structural analog for SAR
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 2-Chloro-6-fluorobenzyl (C9), 1,3-dimethyl Dual-target activity (MAO-B inhibition, neuroprotection)
3-(2-Chlorobenzyl)-9-((4-methoxybenzylidene)amino)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 2-Chlorobenzyl (C3), 4-methoxybenzylidene amino (C9) Enhanced solubility due to amino group; safety data
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione Dimethoxy-isoquinolinyl (C8), 1,3-dimethyl High 5-HT1A/D2 affinity; PDE4B/PDE10A inhibition

Key Observations:

Replacement of fluorine with chlorine (e.g., ) increases electronegativity and may alter binding kinetics but risks higher toxicity .

Methoxy vs. Fluoro Phenyl Groups :

  • The 2-methoxyphenyl substituent in the target compound provides steric hindrance and hydrogen-bonding capacity compared to the 4-fluorophenyl group in , possibly enhancing selectivity for serotonin or dopamine receptors .

Methyl Group Positioning: Methylation at position 1 (target compound) vs. positions 1 and 7 () impacts metabolic stability. Mono-methylation may reduce steric hindrance for enzyme binding .

Computational Similarity and Activity Prediction

  • Tanimoto Coefficient Analysis : Studies in utilize Tanimoto scores to predict bioactivity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacological properties.
  • 3D Structural Modeling : SwissSimilarity () employs 2D/3D fingerprints to identify analogs; the target compound’s methoxyphenyl group may align with active conformations of PDE4B inhibitors in .

Research Findings and Structure-Activity Relationships (SAR)

Receptor Affinity :

  • 5-HT1A/D2 Targets : Compounds with bulky aryl groups (e.g., 2-methoxyphenyl) show higher affinity for serotonin and dopamine receptors .
  • MAO-B Inhibition : Fluorinated benzyl groups (as in ) enhance blood-brain barrier penetration, critical for neurodegenerative disease targeting.

Enzyme Inhibition :

  • PDE4B/PDE10A : Dimethoxy substituents (e.g., ) improve isoform selectivity, suggesting the target compound’s methoxy group may confer similar advantages.

Metabolic Stability :

  • Methylation at position 1 (target) vs. position 7 () reduces cytochrome P450-mediated oxidation, as observed in pharmacokinetic studies of related purine-diones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.